molecular formula C7H14ClNO2 B1532595 3-Azetidineacetic acid ethyl ester hydrochloride CAS No. 712317-32-3

3-Azetidineacetic acid ethyl ester hydrochloride

Cat. No.: B1532595
CAS No.: 712317-32-3
M. Wt: 179.64 g/mol
InChI Key: KWCSLGGXQPNKCC-UHFFFAOYSA-N
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Description

3-Azetidineacetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is also known as ethyl 2-(azetidin-3-yl)acetate hydrochloride. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidineacetic acid ethyl ester hydrochloride typically involves the reaction of azetidine with ethyl bromoacetate in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to maintain the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Azetidineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can modify the functional groups attached to the azetidine ring .

Scientific Research Applications

3-Azetidineacetic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 3-Azetidineacetic acid ethyl ester hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural similarity to other biologically active azetidines. The ring strain in the azetidine moiety likely plays a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azetidineacetic acid ethyl ester hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

ethyl 2-(azetidin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCSLGGXQPNKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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